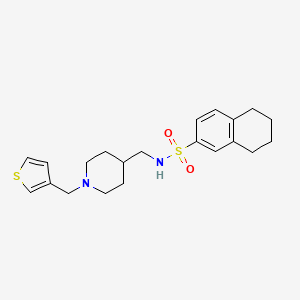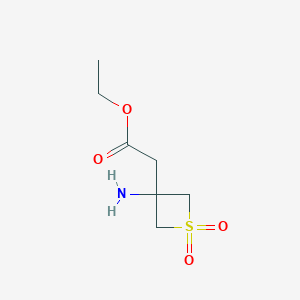
4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar aniline derivatives involves multistep reactions, starting with the reductive alkylation of amines followed by alkylation with appropriate bromides and reduction processes. For instance, Hashimoto et al. (2002) described an efficient synthesis of a related compound as a key intermediate for a CCR5 antagonist, highlighting scalable methods and the use of commercially available reagents (Hashimoto et al., 2002).
Molecular Structure Analysis
Molecular structure investigations often combine X-ray crystallography with computational chemistry methods. For example, the charge density and electron distribution of related molecules have been studied to understand the properties of specific bonds within the molecules, utilizing X-ray diffraction and DFT calculations (Vénosová et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving aniline derivatives showcase their potential in synthesizing diverse chemical structures, indicating the versatility of these compounds in forming various chemical bonds and structures. For instance, novel substituted 1,3,4-thiadiazole derivatives incorporating pyrazolone moiety have been synthesized, displaying significant biological activities (El-Rahman et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including their molecular structures and intermolecular interactions, are crucial for understanding their behavior in different environments. Investigations into the hydrogen-bonded structures of isomeric compounds provide insights into the molecular packing and electronic structures, which are essential for designing compounds with desired physical properties (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are explored through various studies including synthesis, reactivity towards different reagents, and computational chemistry analyses. The understanding of these properties is fundamental for the application of these compounds in chemical synthesis and the development of new materials (Sakhautdinov et al., 2013).
科学的研究の応用
1. Corrosion Inhibition
4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline and related bipyrazolic compounds have been studied for their potential as corrosion inhibitors. Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds show their effectiveness in corrosion inhibition, which is linked to parameters like energy gap, electronegativity, and electron transfer between the inhibitor molecule and metal atoms (Wang, Wang, Wang, Wang, & Liu, 2006).
2. Synthesis and Corrosion Study
Studies on the synthesis of pyrazole derivatives, including 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, highlight their role in inhibiting steel corrosion in acidic environments. Electrochemical and gravimetric studies confirm the inhibitory activity of these molecules (Chadli et al., 2020).
3. Reaction with Heterocyclic CH Acids
Research on the reaction of similar pyrazol compounds with heterocyclic CH acids has been conducted. These studies explore the formation of substituted pyrazoles and anilines, providing insight into the reactivity of such compounds (Erkin & Ramsh, 2014).
4. Synthesis and Antimicrobial Activity
A class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes compounds similar to 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, has been synthesized and shown to exhibit significant antibacterial and antifungal activity. This suggests potential biomedical applications (Banoji et al., 2022).
5. Electroluminescence Application
Research into luminescent platinum complexes incorporating pyrazol-1-yl aniline derivatives, similar to 4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline, reveals potential applications in organic light-emitting diodes (OLEDs) due to their strong emission and long lifetimes (Vezzu et al., 2010).
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-7-10(6-12-13)14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRIZZKBMDQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Methyl-1H-pyrazol-4-yl)oxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

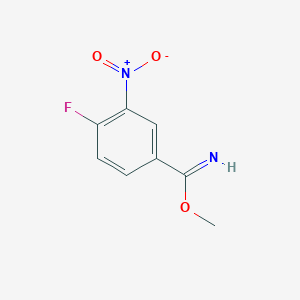
![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)
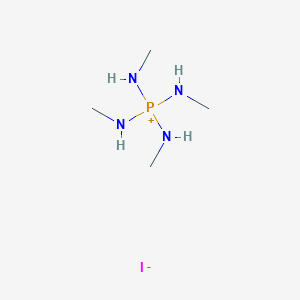
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)
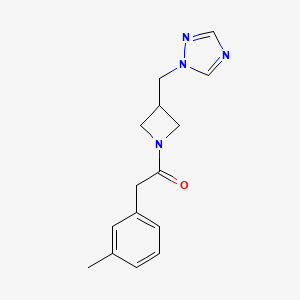
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)

